molecular formula C10H11BrFN B599081 1-(3-Bromo-5-fluorophenyl)pyrrolidine CAS No. 1199773-24-4

1-(3-Bromo-5-fluorophenyl)pyrrolidine

Cat. No.: B599081
CAS No.: 1199773-24-4
M. Wt: 244.107
InChI Key: KYLDQIFHZFNDFI-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrFN. It is a pyrrolidine derivative where the pyrrolidine ring is substituted with a 3-bromo-5-fluorophenyl group.

Preparation Methods

The synthesis of 1-(3-Bromo-5-fluorophenyl)pyrrolidine typically involves the reaction of 3-bromo-5-fluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the aniline derivative is reacted with pyrrolidine in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(3-Bromo-5-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include neurotransmitter receptors or kinases . The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

1-(3-Bromo-5-fluorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific electronic and steric characteristics, which make it valuable for certain applications.

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLDQIFHZFNDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681475
Record name 1-(3-Bromo-5-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-24-4
Record name 1-(3-Bromo-5-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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